Dual ARG1/ARG2 Inhibition Potency: OATD-02 vs. ABH and BEC in Recombinant Enzyme Assays
In direct recombinant enzyme assays, OATD-02 demonstrates superior dual inhibitory potency against both human ARG1 and ARG2 when compared to the established transition-state analogue ABH and the arginase inhibitor BEC. The data show a clear, quantifiable advantage in potency, particularly for ARG2 inhibition, which is a key differentiator for targeting tumor cell-intrinsic arginase activity [1][2].
| Evidence Dimension | Inhibitory Concentration (IC50) against recombinant human arginase 1 (hARG1) and 2 (hARG2) |
|---|---|
| Target Compound Data | hARG1 IC50 = 20 nM; hARG2 IC50 = 39 nM |
| Comparator Or Baseline | 2(S)-amino-6-boronohexanoic acid (ABH): hARG2 Ki = 250 nM (at pH 7.5); S-(2-boronoethyl)-L-cysteine (BEC): hARG1 IC50 = 223 nM, hARG2 IC50 = 509 nM |
| Quantified Difference | OATD-02 is >6-fold more potent against hARG2 than ABH (39 nM vs. >250 nM). OATD-02 is >11-fold and >13-fold more potent against hARG1 and hARG2, respectively, compared to BEC (20 nM vs. 223 nM; 39 nM vs. 509 nM). |
| Conditions | Biochemical assays using purified recombinant human ARG1 and ARG2 enzymes. |
Why This Matters
This significant potency advantage, especially against ARG2, is critical for achieving effective target engagement in cellular and in vivo models where ARG2 inhibition is therapeutically relevant, reducing the risk of under-dosing and enabling more robust target validation.
- [1] Grzybowski MM, Stańczak PS, Pomper P, et al. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. Cancers (Basel). 2022;14(16):3967. doi:10.3390/cancers14163967 View Source
- [2] Steggerda SM, Bennett MK, Chen J, et al. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. J Immunother Cancer. 2017;5(1):101. doi:10.1186/s40425-017-0308-4. (Data for ABH and BEC) View Source
